2-(1-Chloroethyl)anthracene
Description
Significance of Anthracene (B1667546) Derivatives in Contemporary Chemical Research
Anthracene, a solid polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings (C₁₄H₁₀), serves as a fundamental building block in various scientific and industrial domains. wikipedia.orgchemcess.com Its derivatives are the subject of extensive research due to their intriguing photophysical, photochemical, and biological properties. nih.gov These properties make them valuable in the development of a wide array of organic materials. nih.gov
In the realm of materials science, anthracene derivatives are integral to the creation of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), polymeric materials, and solar cells. nih.govresearchgate.net For instance, certain diphenylanthracene derivatives are known to be blue light emitters in OLEDs. nih.gov The extended aromatic and conjugated π-system of the anthracene core is key to these applications. nih.gov Furthermore, anthracene's inherent blue fluorescence under ultraviolet light makes it useful as a UV tracer in conformal coatings for printed circuit boards. wikipedia.orgvedantu.com
Beyond materials, anthracene derivatives have found applications in medicinal chemistry, with some compounds exhibiting anti-inflammatory or antimicrobial activities. nih.gov They are also employed as fluorescent probes in biology and for chemosensor applications, owing to their excellent photoluminescence and chemical stability. researchgate.netrroij.com The ability to modify the anthracene structure, particularly at the 9 and 10 positions, allows for the fine-tuning of properties like fluorescence quantum yield and lipophilicity, which is crucial for their use as probes in biological systems. mdpi.com
Overview of Halogenated Polycyclic Aromatic Hydrocarbons in Organic Synthesis
Halogenated polycyclic aromatic hydrocarbons (XPAHs), which include chlorinated and brominated derivatives of PAHs like anthracene, are a significant class of compounds in organic synthesis and environmental science. copernicus.orggdut.edu.cn The introduction of a halogen atom onto the aromatic framework serves as a key functional handle, enabling a variety of subsequent chemical transformations.
In synthetic chemistry, the halogen substituent, such as the chlorine in 2-(1-chloroethyl)anthracene, can act as a leaving group in cross-coupling reactions. This allows for the construction of more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. acs.org For example, brominated B-PAHs have been utilized in cross-coupling reactions to create donor-acceptor materials with applications in delayed fluorescence. acs.org
The position and type of halogen can influence the reactivity and electronic properties of the PAH core. copernicus.org For instance, the chlorination of anthracene can yield different products depending on the reaction conditions, such as 9,10-dichloroanthracene. chemicalbook.com The presence of a chloroalkyl group, as in this compound, introduces a reactive site that can potentially undergo nucleophilic substitution or elimination reactions, further expanding its synthetic utility.
From an environmental perspective, XPAHs have garnered attention due to their persistence and bioaccumulation potential, often exceeding that of their parent PAHs. copernicus.org Research into their phototransformation reveals that they can undergo dehalogenation followed by oxidation in the environment. copernicus.org
Structural Context of this compound within the Anthracene Scaffold
The structure of this compound is defined by the attachment of a 1-chloroethyl group to the C2 position of the anthracene backbone. Anthracene itself is a planar molecule with three linearly fused benzene rings. numberanalytics.com The positions on the anthracene ring are numbered, with positions 1, 4, 5, and 8 being equivalent (α-positions), positions 2, 3, 6, and 7 being equivalent (β-positions), and positions 9 and 10 being unique (γ- or meso-positions).
The substitution at the 2-position places the chloroethyl group on one of the outer rings. This is significant because the reactivity of anthracene is not uniform across its structure. Electrophilic substitution reactions, for example, preferentially occur at the more electron-rich 9 and 10 positions. wikipedia.orgnumberanalytics.com Therefore, the synthesis of a 2-substituted anthracene often requires indirect methods, such as starting from anthraquinone (B42736) where the 9 and 10 positions are protected. wikipedia.orgbeilstein-journals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-chloroethyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUQPUKYAXMLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676267 | |
| Record name | 2-(1-Chloroethyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57323-33-8 | |
| Record name | 2-(1-Chloroethyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 2 1 Chloroethyl Anthracene
Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety
The 1-chloroethyl group attached to the anthracene (B1667546) ring at the C-2 position is a key site for reactivity. The carbon atom bonded to the chlorine is a secondary carbon and is also in a benzylic-type position relative to the aromatic system. This positioning stabilizes the formation of a carbocation intermediate, suggesting that nucleophilic substitution reactions can proceed via an Sₙ1 mechanism. chemguide.co.uk However, Sₙ2 reactions, which involve a backside attack by a nucleophile, are also possible. numberanalytics.com Nucleophilic substitution reactions are processes where an electron-rich nucleophile replaces a leaving group, in this case, the chloride ion. matanginicollege.ac.insavemyexams.comlibretexts.org
One of the significant applications of haloalkanes is in alkylation reactions, which form new carbon-carbon bonds. numberanalytics.com 2-(1-Chloroethyl)anthracene can serve as an alkylating agent in reactions analogous to the Friedel-Crafts alkylation. wikipedia.orgunizin.org In such a reaction, an aromatic compound can be alkylated by treating it with this compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). unizin.org The catalyst assists in the formation of a secondary carbocation on the ethyl chain, which then acts as a potent electrophile, attacking another aromatic ring to form an anthracene adduct. unizin.org
These reactions can also be performed with other carbon-based nucleophiles, such as organometallic reagents or enolates, to create a variety of complex anthracene derivatives. The choice of nucleophile and reaction conditions determines the final product structure.
| Nucleophile | Reaction Type | Resulting Adduct Structure |
|---|---|---|
| Benzene (B151609) (with AlCl₃) | Friedel-Crafts Alkylation | 2-(1-Phenylethyl)anthracene |
| Methylmagnesium bromide (Grignard Reagent) | Nucleophilic Alkylation | 2-(1-Methylethyl)anthracene (Isopropylanthracene) |
| Sodium cyanide | Nucleophilic Substitution (Cyanation) | 2-(1-Cyanoethyl)anthracene |
The chlorine atom in this compound can be readily replaced by other atoms or functional groups through nucleophilic substitution. This process, often termed derivatization, is a powerful method for modifying the molecule's properties and for synthesizing new compounds. researchgate.net For instance, reacting this compound with a salt like sodium iodide in acetone (B3395972) (a Finkelstein reaction) would exchange the chlorine for an iodine, producing 2-(1-iodoethyl)anthracene.
Other nucleophiles such as hydroxides, alkoxides, and carboxylates can also displace the chloride to form alcohols, ethers, and esters, respectively. savemyexams.com For example, related compounds like 9-chloromethylanthracene are used as fluorescent labeling reagents for carboxylic acids, highlighting the reactivity of the chloro-alkyl group toward nucleophilic attack by a carboxylate. nih.gov The reaction proceeds by forming an ester linkage, which can then be analyzed using high-performance liquid chromatography (HPLC). nih.gov
Alkylation Reactions and Formation of Anthracene Adducts
Elimination Reactions to Form Vinylic Anthracene Derivatives
In competition with nucleophilic substitution, this compound can undergo elimination reactions to form 2-vinylanthracene (B14823). This reaction involves the removal of the chlorine atom and a proton from an adjacent carbon, resulting in the formation of a double bond. These reactions are typically favored by the use of strong, sterically hindered bases (such as potassium tert-butoxide) and higher temperatures. The secondary nature of the halide allows for both E1 and E2 elimination pathways, which proceed via a carbocation intermediate or a concerted mechanism, respectively.
Cycloaddition Reactions of the Anthracene Core
The anthracene framework is a classic diene for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgnumberanalytics.com In these reactions, the central ring of anthracene (the C9 and C10 positions) acts as a conjugated four-π-electron system that reacts with a two-π-electron component (the dienophile) to form a six-membered ring adduct. numberanalytics.comiitk.ac.in This reaction is a highly efficient method for constructing complex, bicyclic structures with significant stereo- and regiochemical control. iitk.ac.inorientjchem.org
When a substituted anthracene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning there is a preference for the formation of one constitutional isomer over another. masterorganicchemistry.com The (1-chloroethyl) group at the 2-position of the anthracene ring influences this outcome. As an alkyl halide, this substituent is generally considered to be weakly electron-withdrawing and deactivating.
According to frontier molecular orbital (FMO) theory, the regioselectivity of the Diels-Alder reaction can be predicted by examining the coefficients of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. wikipedia.org For a normal electron-demand Diels-Alder reaction, the reaction is controlled by the interaction between the diene's HOMO and the dienophile's LUMO. nih.gov Substituents on the diene alter the energy and the orbital coefficients of the HOMO. An electron-donating group on the diene would increase the energy of the HOMO, accelerating the reaction, while an electron-withdrawing group would lower it. nih.govresearchgate.net
The (1-chloroethyl) group at the C-2 position is expected to have a modest influence on the regioselectivity, generally favoring the formation of the "para" (1,4-type) adduct over the "meta" (1,3-type) adduct when reacting with an unsymmetrical dienophile. masterorganicchemistry.com
| Unsymmetrical Dienophile | Predicted Major Regioisomer | Predicted Minor Regioisomer | Rationale |
|---|---|---|---|
| Acrolein (CH₂=CH-CHO) | Adduct with "para" relationship between chloroethyl and formyl groups | Adduct with "meta" relationship between chloroethyl and formyl groups | Based on the general "ortho-para" rule for Diels-Alder reactions with 2-substituted dienes. masterorganicchemistry.combeilstein-journals.org |
| Methyl acrylate (B77674) (CH₂=CH-COOCH₃) | Adduct with "para" relationship between chloroethyl and ester groups | Adduct with "meta" relationship between chloroethyl and ester groups | FMO analysis predicts larger orbital coefficient at C-4 of the diene interacting with the larger coefficient at C-2 of the dienophile. wikipedia.org |
Stereoselectivity, particularly the preference for endo versus exo products, is another key aspect of the Diels-Alder reaction. wikipedia.org The endo product, where the major substituent on the dienophile is oriented toward the diene's π-system, is often the kinetic product due to favorable secondary orbital interactions, although the exo product is typically more thermodynamically stable. wikipedia.org The substituent on the anthracene ring can sterically influence this preference.
Modern computational chemistry provides deep insight into reaction mechanisms. Molecular Electron Density Theory (MEDT) and Bonding Evolution Theory (BET) are powerful frameworks for analyzing the flow of electrons and the sequence of bond formation during a chemical reaction. semanticscholar.orgresearchgate.netluisrdomingo.com
MEDT studies on Diels-Alder reactions involving anthracene have shown that these cycloadditions often have a significant polar character, driven by the electrophilic/nucleophilic nature of the reactants. mdpi.comresearchgate.net The reaction mechanism is typically found to be a one-step process. semanticscholar.orgmdpi.com
Bonding Evolution Theory (BET) provides a more detailed picture by analyzing the topological changes in the electron localization function (ELF) along the reaction coordinate. semanticscholar.orgresearchgate.net For Diels-Alder reactions of similar substituted systems with anthracene, BET analysis has revealed that while the reaction occurs in a single kinetic step, the formation of the two new carbon-carbon single bonds is not perfectly synchronous. mdpi.comresearchgate.net Instead, the mechanism is described as a non-concerted, two-stage, one-step process. semanticscholar.orgresearchgate.net The formation of the first C-C bond occurs at one point along the reaction path, followed by the formation of the second C-C bond later in the process, just before the final product is formed. semanticscholar.orgmdpi.com
| Reaction Phase | Description of Electronic Events |
|---|---|
| Initial Phase | Formation of a molecular complex between the diene (anthracene derivative) and the dienophile. |
| Bond Formation Stage 1 | Rupture of π-bonds in the reactants and formation of pseudoradical centers. Formation of the first C-C single bond. |
| Bond Formation Stage 2 | Formation of the second C-C single bond through the merging of the remaining pseudoradical centers. |
| Final Phase | Formation of the final cycloadduct with its new six-membered ring. |
This detailed theoretical understanding allows chemists to predict reactivity and selectivity with greater accuracy, aiding in the design of complex synthetic routes.
Diels-Alder Reactions and Influence of the (1-Chloroethyl) Substituent on Regio- and Stereoselectivity
Electrophilic Substitution Reactions on the Anthracene Ring
The reactivity of the anthracene core in "this compound" towards electrophiles is dictated by the inherent electronic properties of the polycyclic aromatic system and the directing effects of the 2-(1-chloroethyl) substituent. Anthracene itself is known to be more reactive towards electrophilic attack than benzene, with substitution preferentially occurring at the C9 and C10 positions due to the formation of a more stable cationic intermediate (arenium ion) that retains two intact benzene rings. libretexts.orgresearchgate.net
The 2-(1-chloroethyl) group is an alkyl group, which is traditionally considered an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS). aakash.ac.in This is due to the electron-donating inductive effect and hyperconjugation of the alkyl chain. However, the presence of an electronegative chlorine atom on the α-carbon introduces an electron-withdrawing inductive effect (-I effect). stackexchange.com This -I effect deactivates the aromatic ring towards electrophilic attack compared to a simple ethyl substituent.
The directing effect of the 2-(1-chloroethyl) group is a balance between its alkyl nature and the influence of the chlorine atom. Alkyl groups typically direct incoming electrophiles to the ortho and para positions. In the case of 2-substituted anthracene, the ortho positions are C1 and C3, and the para position is C6 (with C7 also being a para-like position). However, the primary sites for electrophilic attack on the anthracene nucleus remain the highly activated C9 and C10 positions. stackexchange.comorganicchemistrytutor.com Therefore, electrophilic substitution on this compound is expected to yield a mixture of products, with the major products likely resulting from substitution at the C9 and C10 positions. Substitution at the C1, C3, and C6 positions is also possible, but likely to a lesser extent.
Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Electrophilic Attack | Predicted Product | Relative Yield (Predicted) | Rationale |
| C9 | 9-E-2-(1-Chloroethyl)anthracene | Major | Highest stability of the arenium ion intermediate, retaining two benzenoid rings. researchgate.net |
| C10 | 10-E-2-(1-Chloroethyl)anthracene | Major | Similar stability of the arenium ion to C9 substitution. researchgate.net |
| C1 | 1-E-2-(1-Chloroethyl)anthracene | Minor | ortho to the activating alkyl group, but sterically hindered and less favorable than C9/C10. aakash.ac.in |
| C3 | 3-E-2-(1-Chloroethyl)anthracene | Minor | ortho to the activating alkyl group, less sterically hindered than C1, but less favorable than C9/C10. aakash.ac.in |
| C6 | 6-E-2-(1-Chloroethyl)anthracene | Minor | para to the activating alkyl group, but electronically less favored than C9/C10. aakash.ac.in |
Note: 'E' represents the incoming electrophile. The predicted relative yields are based on general principles of electrophilic aromatic substitution on substituted anthracenes and have not been experimentally verified for this specific compound.
Radical Reactions and Their Pathways
Radical reactions involving this compound can be initiated at the side chain or on the aromatic nucleus, typically under thermal or photochemical conditions with a radical initiator. lumenlearning.com The most likely pathway for radical reactions on the side chain involves the abstraction of the hydrogen atom from the α-carbon of the chloroethyl group.
This is because the resulting radical, the 1-(anthracen-2-yl)-1-chloroethyl radical, is a benzylic-type radical. Benzylic radicals are significantly stabilized by resonance, where the unpaired electron is delocalized over the adjacent anthracene ring system. researchgate.netlibretexts.org This resonance stabilization lowers the bond dissociation energy of the benzylic C-H bond, making it the most susceptible site for hydrogen abstraction by a reactive radical species.
The general mechanism for a radical chain reaction initiated by a generic radical initiator (In-In) would proceed as follows:
Initiation: The radical initiator undergoes homolytic cleavage to produce two initiator radicals (In•). libretexts.org
In-In → 2 In•
Propagation:
An initiator radical abstracts the benzylic hydrogen from this compound to form the stabilized 1-(anthracen-2-yl)-1-chloroethyl radical.
In• + C₁₄H₉-CHClCH₃ → In-H + C₁₄H₉-C•ClCH₃
The resulting benzylic radical can then react with other molecules. For example, in a radical halogenation reaction with a halogen molecule (X₂), it would form a new C-X bond and regenerate a halogen radical to continue the chain.
C₁₄H₉-C•ClCH₃ + X₂ → C₁₄H₉-CXClCH₃ + X•
Termination: The reaction is terminated when two radical species combine. libretexts.org
2 C₁₄H₉-C•ClCH₃ → Dimer
C₁₄H₉-C•ClCH₃ + X• → C₁₄H₉-CXClCH₃
2 X• → X₂
Interactive Data Table: Key Steps in the Radical Halogenation of this compound
| Reaction Step | Reactants | Products | Description |
| Initiation | X₂ (e.g., Cl₂, Br₂) + light/heat | 2 X• | Homolytic cleavage of the halogen molecule to form halogen radicals. libretexts.org |
| Propagation 1 | This compound + X• | 1-(Anthracen-2-yl)-1-chloroethyl radical + HX | Abstraction of the benzylic hydrogen by a halogen radical to form a resonance-stabilized benzylic radical. |
| Propagation 2 | 1-(Anthracen-2-yl)-1-chloroethyl radical + X₂ | 2-(1-Chloro-1-haloethyl)anthracene + X• | The benzylic radical reacts with a halogen molecule to form the product and regenerate a halogen radical. |
| Termination | Two radical species (e.g., 2 X•, 2 C₁₄H₉-C•ClCH₃, or one of each) | Stable, non-radical product(s) | Combination of radicals to terminate the chain reaction. libretexts.org |
Note: This represents a plausible reaction pathway based on established principles of free-radical chemistry. Specific reaction conditions and the nature of the radical initiator would influence the exact products and their distribution.
Spectroscopic and Computational Elucidation of Molecular Structure and Electronic Behavior
Advanced Vibrational Spectroscopy for Structural Assignment
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure of 2-(1-Chloroethyl)anthracene. The vibrational modes of the anthracene (B1667546) core are well-characterized and serve as a basis for assigning the spectral features of its derivatives. sns.it
The introduction of a 1-chloroethyl group at the 2-position of the anthracene ring is expected to introduce characteristic vibrational modes. For instance, C-H stretching and bending vibrations associated with the ethyl group, and the C-Cl stretching vibration, will appear in the spectrum. The position and intensity of the anthracene ring vibrations may also be perturbed by the electronic effects of the substituent. mpg.de
In a study on 2,3-bis(chloromethyl)anthracene-1,4,9,10-tetraone, surface-enhanced infrared (IR) absorption spectroscopy revealed that the orientation of the molecule on copper nanoparticles could be determined by analyzing the enhancement of in-plane and out-of-plane vibrational modes. tandfonline.com Similar techniques could be applied to this compound to understand its interaction with surfaces.
Theoretical calculations using methods like density functional theory (DFT) can complement experimental vibrational spectra, aiding in the precise assignment of vibrational modes. sns.it For anthracene, with its D2h symmetry, the mutual exclusion principle dictates that vibrational modes are either Raman or IR active. sns.it While substitution to form this compound lowers this symmetry, the fundamental modes of the anthracene core can often still be identified.
High-Resolution Mass Spectrometry for Molecular Characterization
High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental composition and molecular weight of this compound with high accuracy. The exact mass of the [M]+• ion can be used to confirm the molecular formula, C16H13Cl. rsc.orgsciex.com
The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of a chlorine atom (Cl•) or an ethyl group (C2H5•) from the molecular ion. The stability of the resulting carbocation and the anthracene ring system will influence the relative abundance of the fragment ions.
In studies of related compounds, such as 9,10-bis{[N,N-di(2-chloroethyl)amino]methyl}anthracene, HRMS has been successfully used to confirm the structure of the synthesized molecule. beilstein-journals.org This demonstrates the utility of HRMS in the characterization of complex anthracene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution.
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the anthracene rings and the protons of the 1-chloroethyl group. The chemical shifts and coupling patterns of the aromatic protons will be affected by the position of the substituent. libretexts.org The protons of the ethyl group will likely appear as a quartet and a doublet due to spin-spin coupling. libretexts.org For example, in 1,1,2-trichloroethane, the vicinal protons split each other's signals into a doublet and a triplet. libretexts.org
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. worktribe.com The chemical shifts of the carbon atoms in the anthracene core are sensitive to the electronic effects of the substituent. worktribe.com The carbon atoms of the 1-chloroethyl group will have characteristic chemical shifts. For instance, the ¹³C NMR spectrum of 9,10-bis(chloromethyl)anthracene (B83949) shows distinct signals for the aromatic and chloromethyl carbons. researchgate.net
¹H NMR Titration: ¹H NMR titration studies can be employed to investigate intermolecular interactions and reaction mechanisms. By monitoring the changes in chemical shifts of the protons upon addition of another chemical species, information about binding events or chemical reactions can be obtained. researchgate.net For instance, ¹H NMR titration has been used to study the recognition of Cr³⁺ by an anthracene-based chemosensor. beilstein-journals.orgresearchgate.net
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Analysis
The electronic absorption and fluorescence spectra of this compound are key to understanding its photophysical behavior. Anthracene and its derivatives are known for their characteristic UV-Vis absorption and fluorescence emission. edinst.com
Influence of the (1-Chloroethyl) Group on Electronic Transitions and Spectral Properties
The substitution of a (1-chloroethyl) group at the 2-position of anthracene is expected to influence its electronic transitions. Generally, substitution on the anthracene ring can lead to a red-shift (bathochromic shift) in the absorption and emission spectra. nih.govmdpi.com The extent of this shift depends on the nature and position of the substituent. nih.gov
Studies on various substituted anthracenes have shown that both electron-donating and electron-withdrawing groups can cause a red-shift in the absorption spectrum. nih.gov The (1-chloroethyl) group is generally considered to be weakly electron-withdrawing. Its effect on the spectral properties would be a result of both inductive and potential hyperconjugative effects. The fine vibronic structure characteristic of anthracene's spectrum may also be altered upon substitution. researchgate.net
Excited State Dynamics and Energy Transfer Pathways
Upon absorption of light, the this compound molecule is promoted to an excited electronic state. The subsequent de-excitation pathways include fluorescence, intersystem crossing to a triplet state, and non-radiative decay. The fluorescence quantum yield of unsubstituted anthracene is around 30%, with intersystem crossing being a significant competing process. chalmers.se
The presence of the chloroethyl group can influence these excited-state dynamics. The heavy-atom effect of chlorine can enhance the rate of intersystem crossing, potentially leading to a decrease in fluorescence quantum yield and an increase in phosphorescence or triplet-state reactivity. The flexibility of the ethyl group might also provide additional non-radiative decay pathways.
Photodimerization and Photodecomposition Processes in Substituted Anthracenes
Anthracene and its derivatives are known to undergo photodimerization upon exposure to UV light, typically forming a [4+4] cycloadduct. researchgate.net The substitution pattern on the anthracene ring can significantly influence the regioselectivity and stereoselectivity of this reaction. For 2-substituted anthracenes, a mixture of head-to-head and head-to-tail dimers can be formed. acs.org The photodimerization of a 2-substituted anthracene linked to a helical peptide has been shown to proceed with high regio- and diastereoselectivity. rsc.orgrsc.org
Besides dimerization, photodecomposition can also occur, especially in the presence of oxygen. capes.gov.br Photo-oxidation can lead to the formation of endoperoxides, which can further decompose into various products like anthraquinones. capes.gov.br The presence of the chloroethyl group might introduce additional photochemical reaction pathways, such as the potential for dehydrochlorination or other radical reactions upon prolonged irradiation.
Computational Chemistry Approaches
Computational chemistry serves as an indispensable tool for predicting molecular properties, complementing and guiding experimental work. For a molecule like this compound, various computational techniques can reveal detailed information about its structure, stability, electronic behavior, and reactivity.
Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency in describing the electronic structure of molecules. mdpi.comresearchgate.net The process begins with geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure in the ground state. For this purpose, hybrid functionals such as B3LYP are commonly paired with Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) to provide reliable results for organic molecules. mdpi.comcaltech.edu
In the case of this compound, DFT would be used to determine key geometric parameters. The introduction of the 1-chloroethyl group at the 2-position is expected to cause minor distortions in the planarity of the anthracene core. Calculations would precisely quantify bond lengths, bond angles, and dihedral angles. For instance, the C-Cl bond length and the angles around the chiral carbon of the ethyl group would be determined, providing insight into the steric and electronic influence of the substituent on the aromatic system. researchgate.net
| Parameter | Description | Predicted Value (Exemplary) |
| C-Cl Bond Length | The distance between the carbon of the ethyl group and the chlorine atom. | ~ 1.80 Å |
| C-C (ethyl) Bond Length | The distance between the anthracene ring carbon and the adjacent ethyl carbon. | ~ 1.52 Å |
| Anthracene Ring Flatness | Dihedral angles within the aromatic core, indicating deviation from planarity. | < 1.0° |
| C-C-Cl Bond Angle | The angle formed by the carbons of the ethyl group and the chlorine atom. | ~ 109.5° |
Note: The values in this table are illustrative examples based on typical DFT calculations for similar halogenated organic molecules.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Quantum Yield Predictions
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org TD-DFT extends the principles of DFT to electronically excited states, allowing for the simulation of absorption and emission spectra. nih.gov By calculating the vertical excitation energies and their corresponding oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) associated with π-π* transitions within the anthracene moiety. rsc.org
The results of TD-DFT calculations are critical for predicting the color and photophysical behavior of the compound. rsc.org For anthracene derivatives, these calculations typically show strong absorptions in the ultraviolet region. nih.govmdpi.com Furthermore, by optimizing the geometry of the first excited state (S1) and calculating the emission energy, TD-DFT can simulate the fluorescence spectrum. acs.org While predicting quantum yields with high accuracy is challenging, theoretical approaches can estimate the rates of radiative (fluorescence) and non-radiative decay pathways, offering a qualitative prediction of the compound's fluorescence efficiency. rsc.org
| Property | Description | Predicted Value (Exemplary) |
| S₀ → S₁ Excitation Energy | The energy required for the primary electronic transition, corresponding to the lowest energy absorption band. | ~ 3.3 eV |
| Oscillator Strength (f) | The theoretical intensity of the S₀ → S₁ electronic transition. | ~ 0.15 |
| S₁ → S₀ Emission Energy | The energy released during fluorescence, from the relaxed excited state to the ground state. | ~ 3.1 eV |
Note: The values in this table are illustrative examples based on TD-DFT calculations for similar anthracene derivatives. aip.orgarxiv.org
Analysis of Molecular Orbitals (HOMO-LUMO) and Related Electronic Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ajchem-a.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO and LUMO are expected to be π-type orbitals distributed across the anthracene rings, a characteristic feature of polycyclic aromatic hydrocarbons. researchgate.net The chloroethyl substituent, being weakly electron-withdrawing, would be predicted to slightly lower the energies of both the HOMO and LUMO compared to unsubstituted anthracene. researchgate.net From the HOMO and LUMO energies, various electronic descriptors can be calculated to quantify reactivity. conicet.gov.ar
| Descriptor | Formula | Description | Predicted Value (Exemplary) |
| HOMO Energy | E(HOMO) | Ionization Potential | -5.8 eV |
| LUMO Energy | E(LUMO) | Electron Affinity | -1.9 eV |
| HOMO-LUMO Gap | ΔE = E(LUMO) - E(HOMO) | Chemical Stability / Excitability | 3.9 eV |
| Electronegativity (χ) | χ = -[E(HOMO) + E(LUMO)]/2 | Tendency to attract electrons | 3.85 V |
| Chemical Hardness (η) | η = [E(LUMO) - E(HOMO)]/2 | Resistance to change in electron distribution | 1.95 V |
Note: The values in this table are illustrative examples derived from DFT calculations on related aromatic systems. conicet.gov.ar
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a single molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. scm.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and rotates at a given temperature. livecomsjournal.org
For this compound, MD simulations would be particularly useful for conformational analysis. The simulation could explore the rotational freedom around the single bond connecting the ethyl group to the anthracene ring, identifying the most populated conformations and the energy barriers between them. Furthermore, MD simulations can model the molecule in a solvent or in a condensed phase, providing detailed insights into intermolecular interactions, such as π-π stacking between anthracene cores or interactions with solvent molecules. nih.gov This is crucial for understanding how the molecule behaves in a realistic chemical environment.
Theoretical Mechanistic Studies of Reactivity (e.g., Reaction Pathways, Transition States, Gibbs Free Energy Calculations)
Computational chemistry is a powerful tool for mapping out the mechanisms of chemical reactions. For this compound, theoretical methods can be used to study its reactivity in various transformations, such as the Diels-Alder reaction, where the anthracene core acts as a diene. nih.govmdpi.com
| Parameter | Symbol | Description | Predicted Value (Exemplary) |
| Reactant Energy | E(Reactants) | Sum of energies of starting materials. | 0.0 kcal/mol (Reference) |
| Transition State Energy | E(TS) | Energy of the highest point on the reaction pathway. | +20.5 kcal/mol |
| Product Energy | E(Products) | Sum of energies of the final products. | -15.0 kcal/mol |
| Gibbs Free Energy of Activation | ΔG‡ | The energy barrier that must be overcome for the reaction to occur. | +21.0 kcal/mol |
| Gibbs Free Energy of Reaction | ΔGr | The overall energy change of the reaction, indicating spontaneity. | -14.5 kcal/mol |
Note: The values in this table are illustrative for a hypothetical Diels-Alder reaction involving an anthracene derivative, based on published theoretical studies. mdpi.com
Derivatives and Functionalization Strategies Based on 2 1 Chloroethyl Anthracene
Synthesis of Advanced Anthracene (B1667546) Scaffolds with Tunable Properties
The development of advanced anthracene scaffolds with specific electronic and photophysical properties is a significant goal in materials science. 2-(1-Chloroethyl)anthracene is an important intermediate in this pursuit, primarily through its conversion to 2-vinylanthracene (B14823). The resulting vinyl group provides a point of attachment and modification for building more elaborate molecular architectures.
Recent achievements in organic synthesis have focused on transition metal-catalyzed reactions to construct complex aromatic frameworks. nih.gov The vinyl group of 2-vinylanthracene is an excellent substrate for such transformations, including Heck and Suzuki coupling reactions, which allow for the connection of the anthracene core to other aromatic systems. pkusz.edu.cnacs.orgmdpi.comresearchgate.net This modular approach enables the fine-tuning of the electronic properties of the resulting scaffold, which is crucial for applications in organic electronics like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). beilstein-journals.org
Furthermore, the vinyl group can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. wordpress.comwordpress.comnumberanalytics.com This allows for the fusion of new ring systems onto the anthracene backbone, creating rigid, three-dimensional triptycene-like structures. The ability to introduce a variety of substituents through these synthetic routes allows for the creation of a library of anthracene scaffolds with systematically varied properties. beilstein-journals.org The functionalization of the anthracene core is a key strategy for modifying its characteristics, and the conversion of this compound to 2-vinylanthracene provides a crucial reactive site for these advanced synthetic methodologies. beilstein-journals.orgnih.gov
| Reaction Type | Description | Application for 2-Vinylanthracene | Reference |
|---|---|---|---|
| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Coupling of vinylanthracene (after conversion to a boronic ester) or coupling with vinylboronic acids to other aryl halides to create extended π-conjugated systems. | pkusz.edu.cnacs.orgresearchgate.net |
| Heck Coupling | A palladium-catalyzed reaction of an unsaturated halide with an alkene. | Reacting 2-vinylanthracene with aryl halides to form stilbene-like structures, linking anthracene to other functional moieties. | mdpi.com |
| Diels-Alder Reaction | A [4+2] cycloaddition reaction between a conjugated diene and a dienophile. | The anthracene core itself can act as a diene, or the vinyl group can act as a dienophile, to construct complex, polycyclic scaffolds like triptycenes. | wordpress.comnumberanalytics.com |
| Cyclotrimerization | Metal-catalyzed [2+2+2] cycloaddition of alkynes. | While not directly involving the vinyl group, this is a key method for building the initial anthracene core onto which functional groups derived from this compound can be placed. | beilstein-journals.org |
Creation of Multifunctional Anthracene Conjugates
The synthesis of multifunctional conjugates, where an anthracene unit is linked to other molecular entities like polymers, nanoparticles, or biological molecules, is an area of growing interest. These conjugates can combine the unique photophysical properties of anthracene with the specific functions of the other components. The vinyl group of 2-vinylanthracene, derived from this compound, is an ideal anchor for creating such materials.
One notable application is the non-covalent functionalization of carbon nanotubes (CNTs) with vinylanthracene. researchgate.net The aromatic anthracene moiety interacts with the graphitic surface of the CNTs via π-π stacking, while the vinyl group remains available for further reactions, such as polymerization, to embed the CNTs within a polymer matrix. researchgate.net This creates a strong interface between the nanoparticle and the polymer, improving the mechanical properties of the resulting composite material. researchgate.netepo.org
The vinyl group is also amenable to various "click chemistry" reactions, which are known for their high efficiency and selectivity. For example, the vinyl group can be transformed into other reactive functionalities, such as azides or alkynes, which can then readily participate in strain-promoted alkyne-azide cycloaddition (SPAAC) or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. rsc.orgnih.gov This allows for the covalent attachment of anthracene derivatives to a wide range of substrates, including biomolecules and polymers, under mild conditions. rsc.org This strategy is central to creating multifunctional materials for chemical detection and biomedical applications. rsc.org For instance, anthracene derivatives have been incorporated into self-immolative linkers for drug-ligand conjugates, which are designed to release a therapeutic agent upon enzymatic cleavage within a target cell. google.com
Development of Anthracene-Based Polymeric Materials
The most direct application of this compound in materials science is as a precursor to the monomer 2-vinylanthracene, which can be polymerized to form poly(2-vinylanthracene). polymersource.canih.gov The polymerization can be achieved through various techniques, including anionic, cationic, and free-radical methods, yielding polymers with distinct characteristics. researchgate.net
Anionic polymerization of 2-vinylanthracene has been shown to produce high molecular weight (M̄n > 10⁵ g/mol ), linear, and soluble polymers. researchgate.net However, these polymerizations must be conducted at low temperatures (below -40°C) with high-purity monomer to achieve optimal results. researchgate.net The resulting poly(2-vinylanthracene) is noted for its propensity to undergo cross-linking and become insoluble when exposed to air and light, a characteristic attributed to both photo-oxidation and the well-known photodimerization of anthracene moieties. researchgate.netrloginconsulting.com
Copolymers incorporating 2-vinylanthracene have also been synthesized. For example, quaternary copolymers containing styrene, 9-vinylanthracene, 2-vinylnaphthalene, and hydroxystyrene (B8347415) have been developed. ipfdd.deipfdd.de The inclusion of different monomers allows for the tuning of the final polymer's properties, such as solubility and the ability to form nanoparticles. ipfdd.deipfdd.de The anthracene unit imparts unique photophysical properties, such as fluorescence, to the polymer chain. diva-portal.org
| Polymerization Method | Key Features | Resulting Polymer Properties | Reference |
|---|---|---|---|
| Anionic Polymerization | Requires high purity monomer and low temperatures (< -40°C). | Produces high molecular weight (> 10⁵ g/mol), linear, soluble polymers. Subject to facile cross-linking. | researchgate.net |
| Cationic Polymerization | Can be initiated by various cationic systems. | Often results in lower molecular weight polymers due to transfer reactions. | researchgate.net |
| Free Radical Polymerization | Standard radical initiation methods can be used. | Polymer properties depend on reaction conditions. Can be used for copolymerization with monomers like styrene. | researchgate.netrloginconsulting.com |
| Copolymerization | Incorporation of 2-vinylanthracene with other monomers (e.g., styrene, vinylnaphthalene). | Allows for tunable properties, combining the characteristics of each monomeric unit. | ipfdd.deipfdd.de |
Utilization as a Versatile Chemical Building Block in Complex Organic Synthesis
This compound serves as a valuable C-1 building block, or more accurately, a precursor to a vinyl building block, for complex organic synthesis. sathyabama.ac.in The transformation into 2-vinylanthracene is a key step that unlocks a wide range of subsequent reactions, making the anthracene core accessible for integration into larger, more complex molecular structures.
The resulting 2-vinylanthracene is a versatile intermediate. It can undergo Diels-Alder reactions, acting as a dienophile to create bridged polycyclic compounds, or the anthracene core itself can act as the diene. numberanalytics.comajrconline.org This dual reactivity is a hallmark of anthracene chemistry. wordpress.comwordpress.com In transition metal-catalyzed reactions, the vinyl group is a key participant in forming new carbon-carbon bonds. For instance, it is used in Heck coupling to synthesize styryl-anthracene derivatives, which are of interest for their photoluminescent properties. mdpi.com It can also be a component in Suzuki coupling reactions to produce stable, high-charge-mobility organic semiconductors. pkusz.edu.cnacs.org
The synthesis of complex molecules often relies on a retrosynthetic approach where target molecules are broken down into simpler, available synthons. sathyabama.ac.in In this context, this compound can be viewed as a stable and accessible precursor to the 2-vinylanthracene synthon, a key component for building molecules with applications ranging from materials science to medicinal chemistry. researchgate.netnih.gov
Advanced Research Applications and Future Directions
Role in Organic Electronics and Optoelectronic Devices
The extended π-conjugated system of anthracene (B1667546) and its derivatives makes them highly suitable for applications in organic electronics. beilstein-journals.orgresearchgate.netchemrxiv.org This structure facilitates efficient charge transport and exhibits strong fluorescence, both of which are fundamental requirements for various optoelectronic devices. beilstein-journals.orgmun.ca The introduction of substituents onto the anthracene core, such as the 2-(1-Chloroethyl) group, provides a strategic avenue for modifying its electronic energy levels (HOMO/LUMO), solubility, and solid-state packing, thereby tailoring the material for specific device architectures.
Materials for Organic Light-Emitting Diodes (OLEDs)
Anthracene derivatives are renowned for their application as emissive materials in Organic Light-Emitting Diodes (OLEDs), particularly for generating blue light. researchgate.netrsc.org Achieving stable and efficient blue emission is a critical challenge in OLED technology for full-color displays and white lighting. The wide energy gap of the anthracene core allows for emission in the high-energy blue region of the spectrum. researchgate.net
Research has demonstrated that modifying the anthracene core, especially at the 9 and 10 positions, can prevent concentration quenching and improve device efficiency and stability. rsc.org For instance, 9,10-diphenylanthracene (B110198) (DPA) and its derivatives are staple blue emitters. beilstein-journals.orgrsc.org By introducing bulky or charge-transporting moieties, researchers have developed non-dopant blue OLEDs with high efficiency. rsc.org
The 2-(1-Chloroethyl)anthracene molecule can be envisioned as a versatile precursor for novel OLED materials. The chloroethyl group serves as a reactive site for further chemical modification. It could be used to attach the anthracene chromophore to other molecular fragments known to enhance hole or electron transport, or to incorporate it into a polymer backbone, leading to solution-processable OLEDs with potentially improved film morphology and device performance.
Table 1: Performance of Selected Anthracene Derivatives in Non-Dopant OLEDs
| Derivative Name | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |
|---|---|---|---|
| TMPDPA (mesitylene substituted DPA) | 4.3% | Blue | rsc.org |
| TPSDPA (triphenylsilane substituted DPA) | 4.2% | Blue | rsc.org |
| CBZDPA (carbazole substituted DPA) | 5.1% | Blue | rsc.org |
Components in Organic Field-Effect Transistors (OFETs)
The planar structure and high crystallinity of anthracene derivatives enable strong intermolecular π-π stacking, which is essential for efficient charge transport in Organic Field-Effect Transistors (OFETs). researchgate.netrsc.org These transistors are the fundamental components of next-generation flexible electronics, sensors, and displays. rsc.org Research into anthracene-based semiconductors has yielded materials with high charge carrier mobilities and excellent environmental stability. rsc.orgpkusz.edu.cn
For example, functionalized acenes and thiophene-anthracene oligomers have been synthesized and shown to have high field-effect mobilities, sometimes exceeding 1.0 cm²/V·s. pkusz.edu.cnuky.edu The performance of these devices is highly dependent on the molecular packing in the solid state, which can be controlled through chemical functionalization. uky.edu
This compound could be a valuable building block in this context. Its reactive group allows for the synthesis of more complex, solution-processable anthracene derivatives, potentially leading to large-area, low-cost fabrication of OFETs. uky.edu Furthermore, the chloroethyl group could be used to covalently graft the anthracene unit onto dielectric surfaces, providing a method to control the growth and orientation of the active layer, which is a critical factor for achieving high device performance.
Table 2: Performance of Selected Anthracene-Based Organic Field-Effect Transistors
| Semiconductor Material | Deposition Method | Hole Mobility (µ) | On/Off Ratio | Reference |
|---|---|---|---|---|
| Bis-5′-hexylthiophen-2′-yl-2,6-anthracene (DHTAnt) | Vacuum Evaporation | 0.50 cm²/V·s | >10⁷ | pkusz.edu.cn |
| TIPS-anthradithiophene | Solution-deposition | 1.0 cm²/V·s | 10⁵-10⁷ | uky.edu |
| 9,9'-Bianthracene | Vacuum Evaporation | 0.067 cm²/V·s | >5 x 10⁴ | researchgate.net |
Photovoltaic Applications
In the field of organic photovoltaics (OPVs), anthracene derivatives have been explored as electron-donor materials in bulk heterojunction (BHJ) solar cells. nih.gov Their strong absorption in the visible spectrum and suitable energy levels allow for efficient light harvesting and charge separation when blended with electron-acceptor materials like fullerenes. nih.gov
A study on solution-processed solar cells utilized triisopropylsilylethynyl (TIPS) anthracene derivatives, which demonstrated good stability and power conversion efficiencies of up to 1.4%. nih.gov The chemical stability of the anthracene core, which is less susceptible to reactions like the Diels-Alder cycloaddition compared to other acenes, is a significant advantage for device longevity. nih.gov
The this compound compound offers intriguing possibilities for creating advanced photovoltaic materials. The reactive chloroethyl group could be used to synthesize "non-fullerene acceptors" or to create donor-acceptor copolymers where the anthracene unit is a key component of the polymer backbone. This approach allows for precise tuning of the material's absorption spectrum and electronic properties to maximize solar energy conversion.
Development of Resistive Memory Devices
Resistive memory devices, or memristors, are a promising next-generation technology for non-volatile data storage. nih.govalfa-chemistry.com Organic materials, including those based on polycyclic aromatic hydrocarbons, are being investigated for these applications due to their potential for low-cost, flexible, and high-density memory. alfa-chemistry.comrsc.org
Recent research has shown that polyimides containing anthracene moieties exhibit reproducible write-once-read-many-times (WORM) memory behavior. rsc.org The memory effect is associated with charge transfer between anthracene units within the polymer matrix. rsc.org In one study, a polyimide derived from a diamine with a side-chain anthracene group showed a high ON/OFF ratio of up to 10⁶ and excellent device yield. rsc.org
This compound represents a potential monomer for the synthesis of novel polymers for resistive memory applications. Through chemical conversion of the chloroethyl group to a polymerizable functional group (e.g., an amine or a vinyl group), the anthracene core could be incorporated into various polymer architectures, either in the main chain or as a pendant group, to develop new materials with optimized charge-trapping and resistive switching characteristics.
Table 3: Performance of Anthracene-Based Polyimides in Resistive Memory Devices
| Polymer | Anthracene Position | Threshold Voltage | ON/OFF Ratio | Device Yield | Reference |
|---|---|---|---|---|---|
| 6FDA-AMDA PI | Side Chain | 2.40 V | up to 10⁶ | 80% | rsc.org |
Function as Molecular Probes and Chemical Sensors
The inherent fluorescence of the anthracene core makes its derivatives excellent candidates for developing molecular probes and chemical sensors. The fluorescence properties, such as intensity and wavelength, are often sensitive to the local environment and can change upon interaction with specific analytes, providing a detectable signal.
Chemical Traps for Reactive Oxygen Species (e.g., Singlet Oxygen)
One of the most well-documented chemical properties of the anthracene nucleus is its ability to act as a highly specific trap for singlet oxygen (¹O₂), a potent reactive oxygen species (ROS). mdpi.complos.org Singlet oxygen is implicated in a wide range of biological processes and is a key cytotoxic agent in photodynamic therapy. rsc.org
The trapping mechanism involves a [4+2] cycloaddition (Diels-Alder) reaction, where ¹O₂ adds across the 9 and 10 positions of the anthracene ring to form a stable endoperoxide. mdpi.complos.org This reaction is highly specific and effectively quenches the characteristic fluorescence of the anthracene molecule, providing a clear signal for the presence of singlet oxygen. researchgate.net This property has led to the widespread use of anthracene derivatives as chemical probes to detect and quantify ¹O₂ in both chemical and biological systems. photobiology.info
The reactivity of the anthracene core towards singlet oxygen is influenced by the electronic nature of its substituents. plos.orgrsc.org While this compound would be expected to undergo this characteristic cycloaddition, the electron-withdrawing nature of the chloroethyl group might modulate the reaction kinetics compared to unsubstituted anthracene. The presence of this functional group also offers the possibility of tethering the singlet oxygen-sensing anthracene unit to specific cellular compartments or biomolecules to achieve targeted detection.
Chemosensors for Metal Ions via Specific Binding Mechanisms
The development of fluorescent chemosensors for detecting metal ions is a critical area of research due to the significant environmental and health impacts of heavy metals. mdpi.com Anthracene derivatives serve as an excellent foundation for these sensors owing to their inherent fluorescence. The core principle involves coupling the anthracene fluorophore to a specific receptor unit that can bind to a target metal ion. This binding event modulates the photophysical properties of the anthracene unit, leading to a detectable signal, such as the enhancement ("turn-on") or quenching ("turn-off") of fluorescence.
While this compound is not typically used directly as a chemosensor, its structure represents a versatile platform for creating them. The reactive 1-chloroethyl group at the 2-position can be readily substituted by various nucleophiles to introduce a metal-binding moiety (a receptor). For example, reacting this compound with molecules containing nitrogen, sulfur, or oxygen donor atoms can create crown ethers, thioacetals, or aza-macrocycles. researchgate.net These modified structures can then selectively bind to specific metal ions.
A common mechanism for detection is Photoinduced Electron Transfer (PET). In the unbound state, the receptor can donate an electron to the excited anthracene fluorophore, quenching its fluorescence. Upon binding a metal ion, the receptor's electron-donating ability is suppressed, the PET process is inhibited, and the fluorescence of the anthracene unit is restored, resulting in a "turn-on" signal. mdpi.com
Another approach is chemodosimetry, where an irreversible chemical reaction between the sensor and the metal ion produces a highly fluorescent product. For instance, rationally designed anthracene-based thioacetals have been shown to be highly selective "turn-on" chemodosimeters for mercury ions (Hg²⁺) in both solutions and living cells. nih.gov The interaction with Hg²⁺ triggers a desulfurization reaction, converting the weakly fluorescent thioacetal into a highly fluorescent aldehyde derivative. nih.gov The 1-chloroethyl group of this compound could be transformed into a thio-group, making it a suitable precursor for such a sensor.
The table below summarizes the characteristics of several anthracene-based chemosensors, illustrating the principles that could be applied using this compound as a starting material.
| Anthracene Precursor/Derivative | Target Ion(s) | Sensing Mechanism | Detection Signal | Reference |
|---|---|---|---|---|
| Anthracene-bearing thioacetals | Hg²⁺ | Chemodosimetry (hydrolysis via desulfurization) | Fluorescence "turn-on" | nih.gov |
| Azathia crown ethers with anthracene pendant | Al³⁺, Zn²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Hg²⁺, Pb²⁺ | Complexation | Changes in absorption and emission spectra | researchgate.net |
| Hybrid pyridine (B92270) bis-anthracene-imidazolium salt | Zn²⁺ | Complexation | NMR spectral shifts | mdpi.com |
| N-(rhodamine-6G)lactam-N′-phenylthioureaethylenediamine | Hg²⁺ | Complexation leading to ring-opening | Colorimetric change and Fluorescence "turn-on" |
Strategies for Fine-Tuning Photophysical Properties Through Structural Modification
The photophysical properties of anthracene derivatives, such as their absorption and emission wavelengths, fluorescence quantum yield, and lifetime, are highly sensitive to their molecular structure. mdpi.com Modifying the anthracene core allows for the precise tuning of these properties for specific applications. The introduction of the 1-chloroethyl group at the 2-position of the anthracene ring in this compound is one such modification that influences its electronic and optical behavior.
Structural modifications can be broadly categorized as follows:
Substitution on the Anthracene Ring: Attaching different functional groups directly to the aromatic rings alters the electron density and energy levels of the molecule. Electron-donating groups (like alkoxy or amino groups) or electron-withdrawing groups (like nitro or cyano groups) can cause a red-shift (bathochromic shift) or blue-shift (hypsochromic shift) in the absorption and emission spectra. The 1-chloroethyl group is generally considered to be weakly electron-withdrawing.
Extension of the π-Conjugated System: Attaching other aromatic or unsaturated groups to the anthracene core extends the system of conjugated double bonds. This typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a significant red-shift in both absorption and emission. For instance, attaching an alkyne moiety to the anthracene core has been shown to cause a red shift and a change from a well-structured absorption spectrum to broader peaks. mdpi.com
Steric Effects and Molecular Rigidity: The geometry of the molecule plays a crucial role. Forcing the anthracene unit into a more rigid and planar conformation can enhance the fluorescence quantum yield by reducing non-radiative decay pathways, such as those caused by molecular vibrations. Conversely, introducing bulky groups can lead to steric hindrance, which may twist the molecule and affect its photophysical properties. In anthracenophanes, where two anthracene units are linked by a chain, the length of the chain dictates the interaction between the fluorophores, leading to either monomer or excimer (excited-state dimer) fluorescence. rsc.org
The table below details how different substituents affect the photophysical properties of anthracene derivatives.
| Anthracene Derivative Class | Structural Modification | Effect on Photophysical Properties | Reference |
|---|---|---|---|
| N-hydroxyanthracene-1,9-dicarboxyimide (HADI) | Introduction of N-O bond and imide structure | Creates photoacid generators (PAGs) that cleave upon irradiation. Exhibit positive solvachromism (emission shifts with solvent polarity). | acs.orgresearchgate.net |
| Anthracenophanes | Linking two anthracenes with polyoxadioxoalkane chains | Displays dual fluorescence (monomer/excimer) depending on chain length and temperature. High excimer fluorescence quantum yield. | rsc.org |
| Alkyne-substituted anthracenes | Addition of alkyne moiety | Red-shift in absorbance and dissipation of well-structured spectrum into broader peaks. | mdpi.com |
| 1,8-diphenylanthracenes | Addition of phenyl groups at 1 and 8 positions | Exhibits mechanofluorochromic properties (fluorescence changes upon mechanical grinding). | mdpi.com |
Green Chemistry Approaches in Anthracene Synthesis and Functionalization
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. indianchemicalsociety.com These principles are increasingly being applied to the synthesis and functionalization of aromatic compounds like anthracene to create more sustainable and efficient methods.
Key green chemistry strategies applicable to the synthesis of this compound and related compounds include:
Use of Greener Solvents: Traditional syntheses often use hazardous organic solvents. Green approaches prioritize the use of water, supercritical fluids, or ionic liquids, or conduct reactions under solvent-free conditions. indianchemicalsociety.comresearchgate.net
Catalysis: The use of catalysts, especially phase-transfer catalysts, can significantly improve reaction efficiency, reduce waste, and allow for milder reaction conditions. A patented process for synthesizing 9,10-bis(chloromethyl)anthracene (B83949) utilizes a phase-transfer catalyst (like a quaternary ammonium (B1175870) salt) to facilitate the reaction between anthracene, 1,3,5-trioxane (B122180), and hydrochloric acid in acetic acid, improving the connection between reactants in different phases. google.com This approach avoids more hazardous chloromethylating agents.
Energy Efficiency: Microwave-assisted synthesis and ultrasound-initiated reactions can dramatically reduce reaction times and energy consumption compared to conventional heating methods. indianchemicalsociety.com For instance, ultrasound has been shown to improve the yield of the Heck reaction at room temperature. indianchemicalsociety.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This minimizes the production of by-products and waste. indianchemicalsociety.com The Vilsmeier-Haack reaction, a common method for formylating aromatic rings like anthracene to produce aldehyde precursors, can be optimized for better atom economy. orgsyn.org
The table below compares traditional and green approaches for reactions relevant to anthracene functionalization.
| Reaction Type | Traditional Method | Green Chemistry Approach | Advantage of Green Approach | Reference |
|---|---|---|---|---|
| Chloromethylation | Use of hazardous reagents like formaldehyde/HCl or chloromethyl methyl ether. | Reaction of anthracene with 1,3,5-trioxane and HCl using a phase-transfer catalyst. | Avoids highly toxic reagents, improves reaction efficiency. | google.com |
| General Synthesis | Often requires volatile and toxic organic solvents and prolonged heating. | Solvent-free conditions (grinding) or use of green solvents like water or ionic liquids; microwave or ultrasound irradiation. | Reduced solvent waste, lower energy consumption, faster reaction times. | indianchemicalsociety.comresearchgate.net |
| Coupling Reactions (e.g., Heck) | Reaction at high temperatures in organic solvents. | Ultrasound-initiated reaction at room temperature using a Pd-C catalyst. | Milder reaction conditions, reduced energy use. | indianchemicalsociety.com |
Q & A
Basic: How can researchers optimize the synthesis of chloroethyl-substituted anthracene derivatives using reductive methods?
Answer:
To optimize reductive synthesis, employ a magnesium-catalyzed system in anhydrous ethanol with glacial acetic acid as a co-catalyst. Use a factorial experimental design (e.g., four factors: Mg quantity, graphite, acetic acid concentration, and reaction time) and analyze results via ANOVA to identify significant parameters. GC-FID is recommended for quantifying anthracene reduction efficiency and byproduct formation .
Basic: What safety protocols are critical when handling chloroethyl-substituted anthracene derivatives?
Answer:
- PPE: Use fluorinated rubber gloves (≥0.7 mm thickness) and full-face respirators with ABEK filters. Wear chemical-resistant suits and tight-fitting goggles (EN 166 or NIOSH-compliant) .
- Storage: Store in inert, airtight containers under dry, ventilated conditions to prevent moisture sensitivity and degradation .
- Exposure Control: Implement fume hoods for synthesis and avoid skin contact via double-gloving techniques .
Advanced: How do electronic polarization effects influence the charge transport properties of chloroethyl-substituted anthracene in solid-state systems?
Answer:
Electronic polarization alters vertical detachment energies (vDEs) in anthracene clusters. Use quantum mechanical/embedded-charge (QM/EC) models to compute polarization energies in crystalline and amorphous systems. For anthracene clusters (~15 Å radius), polarization accounts for ~69% of experimental bulk values, critical for tuning charge mobility in organic electronics .
Advanced: What methodological approaches are used to analyze the thermal stability and retro Diels-Alder reactions in anthracene-modified polymer networks?
Answer:
- DSC: Detect endothermic peaks associated with anthracene cleavage (e.g., ~200–300°C) and monitor reaction completeness via glass transition (Tg) shifts .
- MDSC: Resolve overlapping thermal events (e.g., unreacted maleimide groups) to assess crosslinking efficiency .
- ESI-MS: Qualitatively confirm anthracene release and side-product formation during degradation .
Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of synthesized chloroethyl-anthracene compounds?
Answer:
- GC-FID: Quantify anthracene reduction efficiency and identify reaction intermediates .
- Fluorescence Spectroscopy: Validate aggregation-induced emission (AIE) properties in chloroethyl derivatives (e.g., λem = 500–600 nm) .
- Raman Spectroscopy: Monitor structural changes (e.g., C-Cl vibrational modes at ~550 cm⁻¹) in doped crystals .
Advanced: How can researchers evaluate the DNA intercalation potential of metal complexes derived from chloroethyl-anthracene ligands?
Answer:
- Fluorescence Titration: Compare ethidium bromide (EtBr) displacement in ct-DNA to assess intercalative binding affinity .
- X-ray Crystallography: Resolve octahedral coordination geometries (e.g., Rh(III)-anthrahydrazone complexes) to correlate structure with DNA-binding activity .
- MTT Assay: Test antiproliferative effects in cancer cell lines to validate biological relevance .
Basic: How should researchers address discrepancies in experimental yields when synthesizing chloroethyl-anthracene derivatives under varying catalytic conditions?
Answer:
Apply statistical optimization (e.g., factorial design) to isolate critical variables (e.g., catalyst loading, reaction time). Use ANOVA to resolve interactions between factors (e.g., Mg vs. acetic acid) and validate reproducibility via triplicate trials .
Advanced: What strategies are effective for detecting and quantifying chloroethyl-anthracene derivatives in environmental matrices like soil?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
